3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
This compound is a structurally complex thiophosphate-containing oligonucleotide intermediate, designed for therapeutic applications. Its synthesis involves a multi-step process ():
- Core structure: A furanose ring ((2R,3S,5R)-oxolan) with a 5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl moiety at the 5'-position. The sulfanylidene group enhances nuclease resistance, critical for in vivo stability .
- Protecting groups: The 2'-hydroxyl is protected by a bis(4-methoxyphenyl)(phenyl)methoxy (DMTr) group, a standard strategy in oligonucleotide synthesis to prevent undesired side reactions .
- Phosphoramidite linkage: A di(propan-2-yl)amino phosphanyl group at the 3'-position, activated by 2-cyanoethyloxypropanenitrile. This linkage facilitates controlled coupling in solid-phase synthesis .
Analytical validation: LC/MS (MW 762.9 [M+H]⁺) and NMR (¹H, ¹³C, ³¹P) confirm >98% purity and correct stereochemistry, essential for reproducibility .
Properties
Molecular Formula |
C48H55N4O8PS |
|---|---|
Molecular Weight |
879.0 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(58-28-12-27-49)60-42-29-44(50-30-35(6)45(53)51(47(50)62)46(54)36-17-15-34(5)16-18-36)59-43(42)31-57-48(37-13-10-9-11-14-37,38-19-23-40(55-7)24-20-38)39-21-25-41(56-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42-,43+,44+,61?/m0/s1 |
InChI Key |
IZHQACYXIDPRHJ-WSGJIAQISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan ring, followed by the introduction of the pyrimidinyl group and the phosphanyl group. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Backbone Modifications: The target compound’s sulfanylidene group (C=S) in the pyrimidinone ring (vs. The 4-methylbenzoyl group enhances lipophilicity compared to unsubstituted pyrimidines (e.g., ’s isobutyramido derivative), improving membrane permeability .
Protecting Group Strategies :
- The DMTr group is conserved across analogs () for 2'-hydroxyl protection, but its removal requires acidic conditions (e.g., 3% dichloroacetic acid), which may degrade acid-labile substituents .
- ’s 2-methoxyethoxy side chain introduces steric hindrance, slowing enzymatic degradation but complicating synthetic yield .
Phosphorus Linkages: Thiophosphate (P=S) in the target compound offers superior resistance to phosphatases compared to phosphoramidates (P-N) in , critical for prolonged in vivo activity . The 2-cyanoethyl group in the target compound is a transient protecting group, removed under basic conditions (e.g., ammonia), ensuring precise coupling in oligonucleotide chains .
Stereochemical Considerations: The (2R,3S,5R) configuration in the target compound ensures proper Watson-Crick base pairing, unlike (2R,3R,4R,5R) isomers (), which may adopt non-canonical conformations .
Biological Activity
The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, with the CAS number 163878-63-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 818.89 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity, including a phosphanyl group and various aromatic moieties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and phenyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Study:
In vitro studies demonstrated that similar compounds inhibited the growth of human cancer cell lines by targeting the PI3K/Akt pathway, leading to increased apoptosis rates. The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a mechanism for its anticancer effects.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds has shown that they can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings:
A study evaluating the antimicrobial efficacy of structurally similar compounds reported significant inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antimicrobial potential.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with various receptors (e.g., estrogen receptors) may alter cellular responses.
- Oxidative Stress Induction: Some derivatives induce oxidative stress in cancer cells, leading to cell death.
Data Tables
Q & A
Basic: What are the critical synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic transformations, including protection/deprotection of functional groups (e.g., bis(4-methoxyphenyl)-phenylmethoxy groups), stereoselective coupling, and phosphorylation. Key considerations include:
- Temperature and Solvent Control : Polar aprotic solvents (e.g., DMF or acetonitrile) at 0–25°C are preferred for phosphorylation steps to minimize side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating intermediates. Reverse-phase HPLC may be required for final purification .
- Yield Optimization : Iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of phosphorylating agents) and reaction time (monitored via TLC or NMR) improve yields .
Basic: What spectroscopic and analytical methods are most effective for structural characterization?
Answer:
A combination of techniques is required to confirm stereochemistry and functional groups:
- NMR Spectroscopy :
- HRMS : Electrospray ionization (ESI) or MALDI-TOF confirms molecular weight (C₄₃H₅₁N₄O₉P, calculated 842.33 g/mol) .
- FTIR : Peaks at 2200–2250 cm⁻¹ (C≡N) and 1650–1750 cm⁻¹ (C=O, S=O) validate functional groups .
Advanced: How can computational modeling guide the optimization of reaction pathways?
Answer:
Integrated computational approaches reduce trial-and-error experimentation:
- Density Functional Theory (DFT) : Predicts transition states and energetics of phosphorylation steps, identifying steric hindrance in the oxolane ring .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction rates (e.g., acetonitrile vs. THF) to refine solvent choice .
- Machine Learning (ML) : Trained on high-throughput datasets (e.g., reaction temperature, catalyst loading) to predict optimal conditions for intermediates .
Advanced: What strategies resolve contradictions in stereochemical outcomes during synthesis?
Answer:
Discrepancies in stereochemistry arise from competing reaction pathways. Solutions include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Circular Dichroism (CD) : Correlates absolute configuration with optical activity for key intermediates .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired diastereomers (e.g., lower temps favor kinetic products) .
Advanced: How can non-covalent interactions influence the compound’s reactivity in catalytic systems?
Answer:
Non-covalent interactions (NCIs) modulate reaction mechanisms:
- Hydrogen Bonding : The oxolane ring’s hydroxyl groups stabilize transition states in phosphorylation, confirmed via X-ray crystallography of analogous compounds .
- π-Stacking : Aromatic moieties (e.g., 4-methylbenzoyl) enhance substrate binding in enzyme-mimetic catalysis, studied via fluorescence quenching assays .
- Ion Pairing : Protonation of the di(propan-2-yl)amino group in acidic media alters nucleophilicity, monitored by pH-dependent kinetics .
Advanced: What methodologies enable the design of analogs with enhanced bioactivity?
Answer:
Rational analog design involves:
- Functional Group Replacement : Substitute 4-methylbenzoyl with electron-deficient aryl groups (e.g., 4-nitrobenzoyl) to modulate electronic effects, synthesized via Friedel-Crafts acylation .
- Stereochemical Variants : Prepare epimers at the oxolan-3-yl position using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
- High-Throughput Screening : Test analogs against target enzymes (e.g., thymidylate synthase) using fluorescence polarization assays .
Advanced: How can reaction scalability be balanced with purity requirements?
Answer:
Scale-up challenges include maintaining stereochemical fidelity and minimizing impurities:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for phosphorylation steps, reducing decomposition .
- Design of Experiments (DoE) : Factorial screening identifies critical parameters (e.g., catalyst loading, solvent ratio) for reproducibility .
- In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor real-time purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
